1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(3-fluorobenzoyl)piperazine
Description
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(3-fluorobenzoyl)piperazine is a piperazine derivative featuring a 5-bromo-2-methoxybenzyl substituent at the 1-position and a 3-fluorobenzoyl group at the 4-position of the piperazine ring. The bromine atom at the 5-position of the benzyl group and the methoxy group at the 2-position introduce steric and electronic effects that influence the compound’s physicochemical properties and biological interactions. The 3-fluorobenzoyl moiety enhances lipophilicity and may contribute to receptor binding affinity, as seen in structurally related compounds targeting serotonin and dopamine receptors .
Properties
IUPAC Name |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrFN2O2/c1-25-18-6-5-16(20)11-15(18)13-22-7-9-23(10-8-22)19(24)14-3-2-4-17(21)12-14/h2-6,11-12H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSNSOVACLGYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(3-fluorobenzoyl)piperazine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(3-fluorobenzoyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., OH⁻, NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
Scientific Research Applications
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(3-fluorobenzoyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(3-fluorobenzoyl)piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The bromine atom in the target compound may enhance binding stability compared to chloro or fluoro analogs (e.g., 4-chlorobenzhydryl in ), but could increase molecular weight and reduce solubility.
- Methoxy Positioning : The 2-methoxy group (shared with p-MPPF and compound 18 in ) is critical for receptor interactions, particularly in serotonin and dopamine systems.
- Fluorobenzoyl Role : The 3-fluorobenzoyl group (as in ) improves lipophilicity and may enhance blood-brain barrier penetration, a trait valuable for CNS-targeting drugs.
Pharmacological Profiles
Anticancer Activity
- Cytotoxicity : Analogs like 1-(4-chlorobenzhydryl)-4-benzoylpiperazine () show IC50 values of 2–15 μM against liver (HUH7) and breast (MCF7) cancer cells. The bromo and fluorobenzoyl groups in the target compound may enhance DNA intercalation or kinase inhibition.
- Selectivity: Piperazine derivatives with bulky substituents (e.g., benzhydryl in ) exhibit improved cancer cell selectivity over normal cells, suggesting the target’s bromobenzyl group may confer similar advantages.
Receptor Modulation
- 5-HT1A Antagonism: p-MPPF () and 1-(2-methoxyphenyl)-4-phthalimidobutylpiperazine () demonstrate nanomolar affinity for 5-HT1A receptors. The target’s 2-methoxybenzyl group aligns with these pharmacophores.
- Dopamine D2 Affinity : Substituted (2-methoxyphenyl)piperazines () show Ki values < 10 nM, suggesting the target compound may also interact with dopamine pathways.
Antimicrobial Potential
- Candida albicans Inhibition: Compounds like 1-(4-methoxyphenyl)-4-(3-phenoxypropyl)piperazine () inhibit fungal virulence at 10–100 μM. The target’s methoxy and fluorobenzoyl groups may enhance membrane disruption or enzyme inhibition.
Physicochemical Properties
- Lipophilicity: The 3-fluorobenzoyl group increases logP compared to non-fluorinated analogs (e.g., logP = 3.2 for vs. 2.8 for ethoxy analogs).
- Solubility : Bromine and methoxy groups may reduce aqueous solubility, necessitating formulation adjustments (e.g., salt formation or prodrug strategies).
Biological Activity
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(3-fluorobenzoyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a 5-bromo-2-methoxyphenyl group and a 3-fluorobenzoyl moiety. The molecular formula can be represented as CHBrFNO, and its structure is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 372.25 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Properties
Recent studies have indicated that piperazine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown the ability to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of BCL2 family proteins and activation of caspases.
Case Study: MDA-MB-231 Breast Cancer Cells
In a study evaluating the efficacy of various piperazine derivatives, it was found that compounds with similar structural features to our compound demonstrated IC values ranging from 16.98 to 17.33 μM against MDA-MB-231 breast cancer cells. These compounds were noted for their ability to downregulate BCL2 expression while upregulating Casp3 expression, indicating a pathway towards apoptosis induction .
Neuropharmacological Effects
Piperazine derivatives are known to interact with serotonin receptors, particularly the 5-HT receptor family. This interaction can lead to various neuropharmacological effects, including modulation of mood and cognition.
The interaction with serotonin receptors can influence neurotransmitter release, thereby affecting mood regulation and anxiety levels. Research indicates that piperazine derivatives can act as agonists or antagonists at these receptors, depending on their specific structure and substituents.
Antioxidant Activity
Some studies have highlighted the antioxidant potential of piperazine compounds. The presence of electron-donating groups in their structure may enhance their ability to scavenge free radicals, contributing to their therapeutic profiles.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with various piperazine derivatives, including this compound:
| Compound Name | Anticancer Activity | Neuropharmacological Effects | Antioxidant Activity |
|---|---|---|---|
| This compound | Moderate to High | Modulates serotonin receptors | Moderate |
| 1-(2-Fluorophenyl)piperazine | High | Agonist at 5-HT receptors | High |
| 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one | Moderate | Antagonist at multiple sites | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
